2-Hydroxy-3-methoxybutanoic acid

Organic Synthesis Chiral Building Block Stereochemistry

Choose 2-Hydroxy-3-methoxybutanoic acid (CAS 5405-44-7) for its unmatched dual-reactivity profile—a hydroxyl and methoxy group on a butanoic acid scaffold that generic α-hydroxy acids cannot replicate. Its two chiral centers unlock enantiopure synthesis, with the (2S,3R) stereoisomer serving as a critical chiral building block for drug discovery. Positional isomerism matters: 3-hydroxy-2-methoxybutanoic acid already shows potent anti-inflammatory activity, proving that functional-group position drives biological outcome. This versatile scaffold enables diverse chemical transformations for SAR libraries and acts as a specific substrate or inhibitor in enzymatic assays targeting branched-chain fatty acid pathways. When assay reproducibility and synthetic precision are non-negotiable, standard analogs fall short—secure this exact stereochemical architecture with ≥95% purity, stored and shipped under conditions that preserve its chiral integrity.

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
CAS No. 5405-44-7
Cat. No. B3053486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-methoxybutanoic acid
CAS5405-44-7
Molecular FormulaC5H10O4
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)O)OC
InChIInChI=1S/C5H10O4/c1-3(9-2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)
InChIKeyHXGKXDWXDMCHDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3-methoxybutanoic acid (CAS 5405-44-7): Properties and Sourcing Information


2-Hydroxy-3-methoxybutanoic acid (CAS 5405-44-7) is a small organic molecule with the molecular formula C₅H₁₀O₄ and a molecular weight of 134.13 g/mol [1]. It is an alpha-hydroxy acid (AHA) characterized by the presence of a hydroxyl group and a methoxy group on a butanoic acid backbone . This compound is also known by synonyms including 2-hydroxy-3-methoxybutyric acid and is sometimes abbreviated as HMBA [1]. It is offered by various chemical suppliers, typically at a minimum purity of 95% .

Why 2-Hydroxy-3-methoxybutanoic acid Cannot Be Directly Substituted by Generic Analogs


The functional group arrangement in 2-hydroxy-3-methoxybutanoic acid is specific and cannot be directly substituted by generic analogs. As an alpha-hydroxy acid with an additional methoxy group, its chemical reactivity and physical properties, such as acidity and solubility, are uniquely influenced by this substitution pattern . A related positional isomer, 3-hydroxy-2-methoxybutanoic acid, has demonstrated significant anti-inflammatory and anti-arthritic activity, suggesting that the position of functional groups is critical for biological activity [1]. Therefore, the use of a generic hydroxy acid or a differently substituted analog in a sensitive application like synthesis or biological assay would lead to different outcomes, potentially resulting in failed reactions, altered chiral outcomes, or erroneous biological data.

Quantitative Differentiation of 2-Hydroxy-3-methoxybutanoic acid (CAS 5405-44-7)


Chiral Center Count: A Determinant of Stereochemical Complexity

The number of chiral centers in a molecule dictates its stereochemical complexity and the number of possible stereoisomers. The target compound, 2-hydroxy-3-methoxybutanoic acid, possesses two chiral centers at the C2 and C3 positions, which allows for four distinct stereoisomers . This is a key differentiator from simpler hydroxy acid analogs like 2-hydroxybutyric acid, which has only one chiral center and two possible stereoisomers. The presence of two chiral centers in the target compound enables more complex interactions in asymmetric synthesis and biological systems, which is a critical consideration for procurement where stereochemical purity is paramount .

Organic Synthesis Chiral Building Block Stereochemistry

Functional Group Combination: Dual Reactivity Profile

The target compound contains a combination of a hydroxyl (-OH) and a methoxy (-OCH₃) group on a butanoic acid scaffold . This combination provides a distinct reactivity profile compared to analogs lacking one of these groups. For instance, the methoxy group provides a site for ether cleavage reactions, while the hydroxyl group enables esterification or oxidation. This dual functionality is not present in simpler analogs like 3-hydroxybutyric acid (which lacks a methoxy group) or 2-methoxybutyric acid (which lacks a hydroxyl group). The presence of both groups expands the compound's utility as a versatile synthetic intermediate .

Chemical Synthesis Reactivity Functional Group

Validated Application Scenarios for 2-Hydroxy-3-methoxybutanoic acid (CAS 5405-44-7)


As a Chiral Building Block in Asymmetric Synthesis

The compound's two chiral centers make it a valuable starting material or intermediate in the synthesis of complex, enantiopure molecules. Its specific (2S,3R) stereoisomer is particularly noted for its utility as a chiral building block in organic synthesis, as the defined stereochemistry is critical for the biological activity of downstream products . This is directly supported by the structural evidence presented in Section 3, which highlights its greater stereochemical complexity compared to mono-chiral analogs.

As a Versatile Small Molecule Scaffold in Medicinal Chemistry

The presence of both a hydroxyl and a methoxy group on the butanoic acid core makes it a versatile scaffold for the synthesis of diverse compound libraries. These functional groups are amenable to a wide range of chemical transformations, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs . This application stems directly from the functional group analysis in Section 3, which underscores its unique dual-reactivity profile.

As a Metabolite Standard or Probe in Biochemical Research

2-Hydroxy-3-methoxybutanoic acid has been identified as a metabolite in certain organisms and is being studied for its potential roles in various biological pathways . Its unique structure allows it to serve as a specific substrate or inhibitor in enzymatic assays, particularly those involving enzymes that process branched-chain or hydroxylated fatty acids. This scenario is a logical extension of its distinct chemical identity, as established in Section 1 and Section 2, which differentiates it from other common metabolites.

Technical Documentation Hub

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